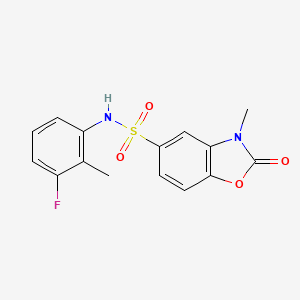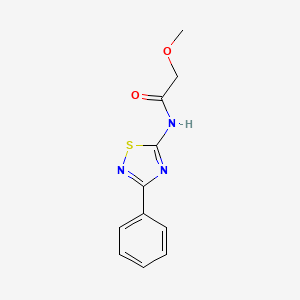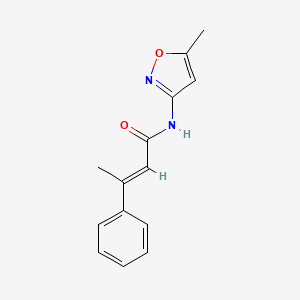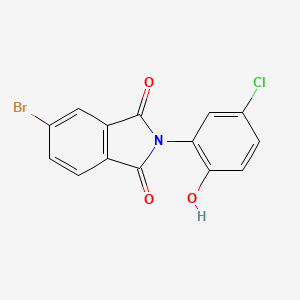
1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potential therapeutic agent that has been extensively studied for its pharmacological properties and therapeutic potential. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been found to exhibit anti-inflammatory and antiviral effects by inhibiting the production of inflammatory cytokines and blocking the replication of viruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, and exhibit anti-inflammatory and antiviral effects. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent.
実験室実験の利点と制限
The advantages of using 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine in lab experiments include its potent antitumor activity, low toxicity, and high selectivity towards cancer cells. However, its limitations include the need for further studies to fully understand its mechanism of action and optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine. These include:
1. Further studies to fully understand its mechanism of action and optimize its therapeutic potential.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its potential as a combination therapy with other anticancer agents.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties in animal models.
5. Development of novel drug delivery systems to improve its bioavailability and efficacy.
In conclusion, this compound is a potential therapeutic agent that exhibits potent antitumor, anti-inflammatory, and antiviral effects. Its mechanism of action is not fully understood, but it is believed to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine involves the reaction of 1-benzylpiperazine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity by recrystallization from a suitable solvent.
科学的研究の応用
1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine has been extensively studied for its pharmacological properties and therapeutic potential. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been found to exhibit anti-inflammatory and antiviral effects.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-methyl-4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-13-17(7-8-18(15)22(24)25)19(23)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQFXAGVZZOLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)





![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)


